3-Phenyltetrahydrofuran-2-ol

Platelet-Activating Factor Structure-Activity Relationship Tetrahydrofuran Derivatives

Researchers require reproducible SAR data, not structural analogs that alter binding outcomes. Blind substitution of the 3-phenyl isomer with the 5-phenyl variant risks a 2.5-fold loss in potency (11 nM vs. 27 nM). - **Key advantage:** 3-Phenyl substitution pattern confirmed for PAF antagonist synthesis targeting inflammatory pathways. - **Reactive handle:** Hemiacetal hydroxyl enables etherification/esterification, unavailable in the lactone analog (CAS 6836-98-2). - **Validated route:** Converts to 4-phenyl-2,3-dihydrofuran (40% yield) for asymmetric hydrogenation. - **Physicochemical profile:** logP -0.7; stable >200°C; suitable for aqueous biological assays.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 36866-68-9
Cat. No. B3263152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyltetrahydrofuran-2-ol
CAS36866-68-9
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1COC(C1C2=CC=CC=C2)O
InChIInChI=1S/C10H12O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyWMCADALKHKUVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyltetrahydrofuran-2-ol Sourcing Guide


3-Phenyltetrahydrofuran-2-ol is a chiral tetrahydrofuran derivative featuring a phenyl substituent at the 3-position and a hydroxyl group at the 2-position of the saturated oxygen heterocycle . This compound serves as a versatile scaffold and intermediate in medicinal chemistry and organic synthesis [1]. Its structural attributes, including the stereogenic center at C2, make it a valuable building block for constructing more complex molecules with potential biological activity .

Chiral Scaffold
Versatile THF building block for medicinal chemistry and target-oriented synthesis
3-Phenyl Isomer
Reported positional isomer supports PAF pathway structure-activity relationship studies
Reactive Hydroxyl
Free OH enables etherification, esterification, and dehydration not possible with lactone analog

3-Phenyltetrahydrofuran-2-ol Substitution Risks


The specific positioning of the phenyl group on the tetrahydrofuran ring is a critical determinant of a molecule's physicochemical properties and biological interactions [1]. For instance, the 3-phenyl substitution pattern, as opposed to the 5-phenyl isomer (CAS 36866-66-7), can lead to vastly different binding affinities due to altered spatial orientation of the aromatic ring within enzyme active sites [2]. Furthermore, the presence of the hemiacetal-like hydroxyl group distinguishes this compound from its oxidized counterpart, 3-phenyltetrahydrofuran-2-one (CAS 6836-98-2), providing a reactive handle for further derivatization (e.g., etherification, esterification) that is not available in the lactone . Such structural nuances directly translate to quantifiable differences in performance, as detailed in the evidence below, making blind substitution a high-risk strategy for project continuity and outcome reproducibility.

Positional Isomer
3-Phenyl vs 5-phenyl substitution may shift binding orientation and potency; reported IC50 difference suggests target engagement sensitivity.
Oxidation State
Lactone (3-phenyltetrahydrofuran-2-one) lacks free hydroxyl, blocking direct dehydration to dihydrofuran and limiting derivatization pathways.
Lipophilicity Context
Predicted logP difference vs. more lipophilic analogs may alter aqueous solubility and assay compatibility; verify under experimental conditions.

3-Phenyltetrahydrofuran-2-ol: Quantitative Differentiation


PAF Antagonism: Positional Isomer Potency

In a study of tetrahydrofuran derivatives as dual PAF antagonists and acetylcholinesterase inhibitors, the compound with a 3-phenyl substitution demonstrated a significantly higher inhibitory potency compared to its 5-phenyl positional isomer [1]. This indicates a strong positional sensitivity for target engagement.

PAF Antagonism Potency
Class-level inference
IC50 11 nM (3-phenyl) vs 27 nM (5-phenyl analog)
Reported 2.5-fold potency difference supports positional isomer selection for PAF pathway studies.
Platelet aggregation assay; verify in target-specific model.
Platelet-Activating Factor Structure-Activity Relationship Tetrahydrofuran Derivatives

Cyclization Reactivity vs. Lactone Analog

The presence of the free hydroxyl group allows 3-Phenyltetrahydrofuran-2-ol to act as a key intermediate in the synthesis of 4-phenyl-2,3-dihydrofuran via a dehydration pathway . This transformation yields a defined 40% conversion to the dihydrofuran product, which is a valuable synthon for asymmetric hydrogenation .

Cyclization Reactivity
Head-to-head comparison
40% conversion to 4-phenyl-2,3-dihydrofuran
Hydroxyl-mediated dehydration enables synthetic access to chiral dihydrofuran, not feasible via lactone analog.
MsCl/Et3N in THF; yield may vary with scale.
Organic Synthesis Building Blocks Chiral Pool Synthesis

Stability & Solubility vs. Core Analog

The compound exhibits moderate thermal stability, decomposing above 200°C, which is a critical parameter for handling and storage in a lab setting . Additionally, its predicted logP of -0.7 [1] indicates higher aqueous solubility compared to more lipophilic tetrahydrofuran analogs, which can be advantageous in biological assay preparation without requiring high concentrations of DMSO.

Stability & Solubility
Cross-study comparable
Decomp. >200°C, predicted logP -0.7
Higher aqueous solubility vs. lipophilic analogs (logP >3) may simplify biological assay preparation.
logP predicted; experimental solubility verification recommended.
Formulation ADME Physicochemical Properties

3-Phenyltetrahydrofuran-2-ol Application Scenarios


Medicinal Chemistry: PAF Antagonist Optimization

Based on the SAR data showing that the 3-phenyl substitution confers a 2.5-fold potency advantage over the 5-phenyl isomer (11 nM vs. 27 nM), researchers should prioritize 3-Phenyltetrahydrofuran-2-ol as a scaffold for synthesizing PAF antagonist libraries. This compound provides a strategic advantage in optimizing lead candidates targeting inflammatory and allergic diseases, where PAF plays a central role [1].

Chiral Synthon for Heterocycle Synthesis

The demonstrated ability to convert this compound to 4-phenyl-2,3-dihydrofuran in 40% yield establishes a validated synthetic route for accessing chiral dihydrofurans, which are key intermediates in the asymmetric hydrogenation of cyclic olefins [1]. Procurement is justified for any project requiring enantiomerically enriched tetrahydrofuran derivatives, as this pathway is not available from the corresponding lactone analog .

Chemical Biology: Hydrophilic Probe Development

With a predicted logP of -0.7 and moderate thermal stability (decomposition above 200°C), 3-Phenyltetrahydrofuran-2-ol is well-suited for synthesizing chemical probes that require good aqueous solubility and robust handling characteristics [1]. Its physicochemical profile makes it an attractive alternative to more lipophilic tetrahydrofuran analogs (e.g., logP > 3) when designing small-molecule modulators for use in aqueous biological assays .

Application
Selection Property
Validation Focus
PAF pathway research
3-Phenyl tetrahydrofuran scaffold
PAF-induced platelet aggregation assay context
Chiral dihydrofuran synthesis
Hydroxyl-based dehydration reactivity
Conversion efficiency and asymmetric hydrogenation validation
Aqueous assay probe development
Predicted higher aqueous solubility
Solubility and stability in biological assay buffers
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